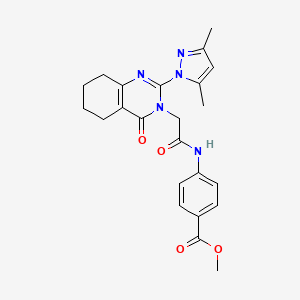

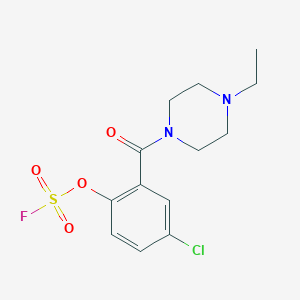

methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate" is a complex molecule that appears to be derived from a quinazoline backbone with various substitutions. This molecule is not directly mentioned in the provided papers, but the synthesis and properties of related compounds are discussed, which can give insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors such as hippuric acid, which is converted into different intermediates through reactions with reagents like N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis and further reactions with hydrazines . Another approach involves the condensation of substituted aryl aldehydes with specific acetamido acetic acids in the presence of catalysts like sodium acetate, acetic anhydride, and zinc oxide . These methods suggest that the synthesis of the target compound would likely involve multi-step reactions, possibly including condensation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds includes various heterocyclic systems such as pyrazolones , isoquinolines , and pyrimidines . These structures are characterized by their fused ring systems and the presence of nitrogen atoms, which are common features in pharmacologically active compounds. The target compound's structure, with a pyrazolyl and a tetrahydroquinazolinyl moiety, suggests a complex heterocyclic system that could be analyzed using advanced spectral data such as 1H NMR, 13C NMR, and LCMS, as well as elemental analysis to confirm its structure .

Chemical Reactions Analysis

The related compounds exhibit reactivity towards various reagents, leading to the formation of different heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate is used to prepare fused pyrimidinones from heterocyclic α-amino compounds . This indicates that the target compound may also participate in reactions that lead to the formation of new heterocyclic systems or undergo transformations under specific conditions, such as in the presence of acids or bases.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insights. These compounds are typically solid at room temperature and their solubility, melting points, and stability can vary depending on the functional groups present and the overall molecular structure. The antimicrobial activity of some derivatives suggests potential biological relevance, which could be a property of interest for the target compound as well .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-14-12-15(2)28(26-14)23-25-19-7-5-4-6-18(19)21(30)27(23)13-20(29)24-17-10-8-16(9-11-17)22(31)32-3/h8-12H,4-7,13H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUSFNQARPWNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)

![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)

![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)